Trans sodium crocetinate

Catalog No.
S545717
CAS No.
591230-99-8
M.F
C20H22Na2O4
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trans sodium crocetinate

CAS Number

591230-99-8

Product Name

Trans sodium crocetinate

IUPAC Name

disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Molecular Formula

C20H22Na2O4

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;

InChI Key

RMDMBHQVNHQDDD-VFWKRBOSSA-L

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Trans-crocetinate sodium; Trans-crocetin sodium; Transcrocetin sodium; Sodium crocetinate; Trans-crocetinate sodium; TSC; NSC 407300; Crocetin.

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C.[Na+].[Na+]

Description

The exact mass of the compound Trans sodium crocetinate is 328.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

COVID-19 Treatment

High Altitude Exercise

Cancer Treatment

Trans sodium crocetinate is a sodium salt derived from crocetin, a natural apocarotenoid dicarboxylic acid found in the saffron plant. This compound is recognized for its unique ability to enhance oxygen diffusion in hypoxic tissues, making it a promising candidate in various therapeutic applications, particularly in conditions where oxygen delivery is compromised, such as ischemia and certain cancers. The trans isomer of sodium crocetinate is specifically noted for its efficacy, as it significantly improves oxygen transport from red blood cells to tissues, unlike its cis counterpart, which can negate these benefits .

The primary mechanism of action of TSC is believed to be its ability to increase oxygen diffusion in aqueous solutions []. Studies suggest it does not directly bind to oxygen but interacts with water molecules, influencing their arrangement and facilitating oxygen movement []. This enhanced diffusion could improve oxygen delivery to hypoxic (oxygen-deprived) tissues.

Trans sodium crocetinate functions primarily by enhancing the movement of oxygen from red blood cells into hypoxic tissues. It does this by altering the structure of water molecules in plasma, which facilitates oxygen diffusion. Studies have shown that trans sodium crocetinate can reverse hypotension caused by hemorrhage and improve outcomes in various ischemic conditions, including myocardial infarction and stroke. Its potential as a radiosensitizer in cancer treatment has also been explored, particularly for glioblastoma multiforme .

The synthesis of trans sodium crocetinate typically involves the following steps:

  • Extraction of Crocetin: Crocetin is extracted from saffron or other natural sources using warm distilled water.
  • Saponification: The extracted crocetin is reacted with sodium hydroxide to form a mixture of cis and trans sodium crocetinate.
  • Isolation: The trans isomer is isolated from this mixture by dissolving it in methanol and precipitating with a weak acid.
  • Purification: The precipitate is dried, often through freeze-drying, to obtain pure trans sodium crocetinate .

Trans sodium crocetinate has several therapeutic applications:

  • Oxygen Diffusion Enhancement: Used in treating conditions associated with low oxygen levels.
  • Cancer Treatment: Investigated as a radiosensitizer to improve the efficacy of radiation therapy in tumors.
  • Hemorrhagic Shock: Shows promise in improving survival rates during severe blood loss.
  • COVID-19 Treatment: Currently under investigation for its efficacy in enhancing oxygenation in patients suffering from respiratory distress due to COVID-19 .

Research indicates that trans sodium crocetinate interacts positively with various biological systems to enhance oxygen delivery. Its mechanism involves hydrophobic effects that restructure water molecules in blood plasma, thereby facilitating better oxygen transport. Interaction studies have also explored its potential synergistic effects when combined with other therapeutic agents for enhanced efficacy against hypoxia-related conditions .

Trans sodium crocetinate belongs to a broader class of compounds known as oxygen diffusion-enhancing agents. Here are some similar compounds and their unique characteristics:

Compound NameStructure TypeUnique Features
CrocetinApocarotenoidNatural compound; precursor to trans sodium crocetinate; less soluble than its salt form.
Cis Sodium CrocetinateIsomer of TSCDoes not enhance oxygen diffusivity; may negate effects of trans form.
Beta-CaroteneCarotenoidAntioxidant properties; does not specifically enhance oxygen diffusion like TSC.
AstaxanthinCarotenoidStrong antioxidant; potential neuroprotective effects but lacks direct oxygen diffusion enhancement properties.

Trans sodium crocetinate's unique ability to specifically enhance oxygen delivery while being derived from a natural product sets it apart from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Exact Mass

372.13134774 g/mol

Monoisotopic Mass

372.13134774 g/mol

Heavy Atom Count

26

Appearance

Orange to red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YP57637WMX

Pharmacology

Trans Sodium Crocetinate is the sodium salt of the trans-isomer of the carotenoid crocetin with potential antihypoxic and radiosensitizing activities. Trans sodium crocetinate (TSC) increases the diffusion rate of oxygen in aqueous solutions such as from plasma to body tissue. The agent has been shown to increase available oxygen during hypoxic and ischemic conditions that may occur in hemorrhage, vascular and neurological disorders, and in the tumor microenvionment.

Wikipedia

Transcrocetinate sodium

Dates

Modify: 2023-08-15
1: Tiribuzi R, Crispoltoni L, Chiurchiù V, Casella A, Montecchiani C, Del Pino AM, Maccarrone M, Palmerini CA, Caltagirone C, Kawarai T, Orlacchio A, Orlacchio A. Trans-crocetin improves amyloid-β degradation in monocytes from Alzheimer's Disease patients. J Neurol Sci. 2017 Jan 15;372:408-412. doi: 10.1016/j.jns.2016.11.004. PubMed PMID: 27865556.
2: Lautenschläger M, Sendker J, Hüwel S, Galla HJ, Brandt S, Düfer M, Riehemann K, Hensel A. Intestinal formation of trans-crocetin from saffron extract (Crocus sativus L.) and in vitro permeation through intestinal and blood brain barrier. Phytomedicine. 2015 Jan 15;22(1):36-44. doi: 10.1016/j.phymed.2014.10.009. PubMed PMID: 25636868.
3: Lautenschläger M, Lechtenberg M, Sendker J, Hensel A. Effective isolation protocol for secondary metabolites from saffron: semi-preparative scale preparation of crocin-1 and trans-crocetin. Fitoterapia. 2014 Jan;92:290-5. doi: 10.1016/j.fitote.2013.11.014. PubMed PMID: 24321578.
4: Berger F, Hensel A, Nieber K. Saffron extract and trans-crocetin inhibit glutamatergic synaptic transmission in rat cortical brain slices. Neuroscience. 2011 Apr 28;180:238-47. doi: 10.1016/j.neuroscience.2011.02.037. PubMed PMID: 21352900.
5: Sánchez AM, Carmona M, Zalacain A, Carot JM, Jabaloyes JM, Alonso GL. Rapid determination of crocetin esters and picrocrocin from saffron spice (Crocus sativus L.) using UV-visible spectrophotometry for quality control. J Agric Food Chem. 2008 May 14;56(9):3167-75. doi: 10.1021/jf703725e. PubMed PMID: 18407652.
6: Inoue K, Tanada C, Nishikawa H, Matsuda S, Tada A, Ito Y, Min JZ, Todoroki K, Sugimoto N, Toyo'oka T, Akiyama H. Evaluation of gardenia yellow using crocetin from alkaline hydrolysis based on ultra high performance liquid chromatography and high-speed countercurrent chromatography. J Sep Sci. 2014 Dec;37(24):3619-24. doi: 10.1002/jssc.201400793. PubMed PMID: 25296622.
7: Valle García-Rodríguez M, Serrano-Díaz J, Tarantilis PA, López-Córcoles H, Carmona M, Alonso GL. Determination of saffron quality by high-performance liquid chromatography. J Agric Food Chem. 2014 Aug 13;62(32):8068-74. doi: 10.1021/jf5019356. PubMed PMID: 25075549.
8: Carmona M, Zalacain A, Pardo JE, López E, Alvarruiz A, Alonso GL. Influence of different drying and aging conditions on saffron constituents. J Agric Food Chem. 2005 May 18;53(10):3974-9. PubMed PMID: 15884826.
9: Maggi L, Carmona M, Zalacain A, Tomé MM, Murcia MA, Alonso GL. Parabens as agents for improving crocetin esters' shelf-life in aqueous saffron extracts. Molecules. 2009 Mar 16;14(3):1160-70. doi: 10.3390/molecules14031160. PubMed PMID: 19325516.
10: Zalacain A, Ordoudi SA, Díaz-Plaza EM, Carmona M, Blázquez I, Tsimidou MZ, Alonso GL. Near-infrared spectroscopy in saffron quality control: determination of chemical composition and geographical origin. J Agric Food Chem. 2005 Nov 30;53(24):9337-41. PubMed PMID: 16302744.
11: Ahrazem O, Rubio-Moraga A, Jimeno ML, Gómez-Gómez L. Structural characterization of highly glucosylated crocins and regulation of their biosynthesis during flower development in Crocus. Front Plant Sci. 2015 Nov 4;6:971. doi: 10.3389/fpls.2015.00971. PubMed PMID: 26582258; PubMed Central PMCID: PMC4632010.
12: Kyriakoudi A, O'Callaghan YC, Galvin K, Tsimidou MZ, O'Brien NM. Cellular Transport and Bioactivity of a Major Saffron Apocarotenoid, Picrocrocin (4-(β-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde). J Agric Food Chem. 2015 Oct 7;63(39):8662-8. doi: 10.1021/acs.jafc.5b03363. PubMed PMID: 26340688.
13: Kyriakoudi A, Tsimidou MZ, O'Callaghan YC, Galvin K, O'Brien NM. Changes in total and individual crocetin esters upon in vitro gastrointestinal digestion of saffron aqueous extracts. J Agric Food Chem. 2013 Jun 5;61(22):5318-27. doi: 10.1021/jf400540y. PubMed PMID: 23654200.
14: Chryssanthi DG, Lamari FN, Georgakopoulos CD, Cordopatis P. A new validated SPE-HPLC method for monitoring crocetin in human plasma--application after saffron tea consumption. J Pharm Biomed Anal. 2011 Jun 1;55(3):563-8. doi: 10.1016/j.jpba.2011.02.018. PubMed PMID: 21398065.
15: Tung NH, Shoyama Y. New minor glycoside components from saffron. J Nat Med. 2013 Jul;67(3):672-6. doi: 10.1007/s11418-012-0721-4. PubMed PMID: 23179314.
16: Uekusa Y, Sugimoto N, Sato K, Yun YS, Kunugi A, Yamazaki T, Tanamoto K. Neocrocin A: a novel crocetin glycoside with a unique system for binding sugars isolated from gardenia yellow. Chem Pharm Bull (Tokyo). 2007 Nov;55(11):1643-6. PubMed PMID: 17978528.
17: Dufresne C, Cormier F, Dorion S. In vitro formation of crocetin glucosyl esters by Crocus sativus callus extract. Planta Med. 1997 Apr;63(2):150-3. PubMed PMID: 9140230.
18: Carmona M, Zalacain A, Sánchez AM, Novella JL, Alonso GL. Crocetin esters, picrocrocin and its related compounds present in Crocus sativus stigmas and Gardenia jasminoides fruits. Tentative identification of seven new compounds by LC-ESI-MS. J Agric Food Chem. 2006 Feb 8;54(3):973-9. PubMed PMID: 16448211.

Explore Compound Types